2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one
Description
2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one is a structurally complex nucleoside analog featuring an imidazo[1,2-a][1,3,5]triazin-4-one core fused with a modified ribose-like moiety. The imidazotriazinone ring system is substituted with an amino group at position 2 and a hydroxyl-rich oxolane (cyclopentane derivative) at position 6.
The compound’s structure distinguishes it from classical nucleoside analogs (e.g., acyclovir) due to its fused triazinone-imidazole heterocycle, which may enhance binding affinity to enzymes like polymerases or kinases. While its exact pharmacological profile remains under investigation, its design aligns with trends in antiviral and anticancer drug development, where modified nucleosides target metabolic pathways critical to pathogens or proliferating cells.
Properties
IUPAC Name |
2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-12-9-14(1-2-15(9)10(18)13-8)7-3-5(17)6(4-16)19-7/h1-2,5-7,16-17H,3-4H2,(H2,11,13,18)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQDZMTWLNGLQA-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CN3C2=NC(=NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CN3C2=NC(=NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-a][1,3,5]triazin-4-one core, followed by the introduction of the tetrahydrofuran ring. Key steps include:
Formation of the Imidazo[1,2-a][1,3,5]triazin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a series of reactions, including hydroxylation and protection-deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazo[1,2-a][1,3,5]triazin-4-one core can be reduced under specific conditions.
Substitution: Amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
4-Amino-1,2,4-triazin-5-one Derivatives
Structural Similarities: Both classes share a triazinone backbone, but the target compound integrates an imidazole ring fused to the triazinone, unlike the simpler 4-amino-1,2,4-triazin-5-ones reviewed in . Functional Differences:
- Bioactivity: 4-Amino-1,2,4-triazin-5-ones exhibit broad-spectrum antimicrobial and anticancer activities via enzyme inhibition (e.g., dihydrofolate reductase) . In contrast, the target compound’s nucleoside-like structure suggests a mechanism involving polymerase inhibition or DNA incorporation.
- Solubility and Uptake: The oxolane moiety in the target compound likely improves solubility and cellular uptake compared to non-glycosylated triazinones, which often require formulation optimization for bioavailability.
Temozolomide (Imidazotetrazinone)
Structural Comparison: Temozolomide (3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide) shares an imidazole-fused heterocycle but incorporates a tetrazinone ring instead of a triazinone . Mechanistic Contrast:
- Temozolomide is a prodrug that decomposes to release methyl diazonium ions, causing DNA alkylation and apoptosis in cancer cells.
- The target compound lacks the tetrazinone ring necessary for alkylation, suggesting a non-alkylating mechanism, possibly as a chain terminator in nucleic acid synthesis.
4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine
Structural Features: This compound (CAS 845524-38-1) features a 1,3,5-triazine ring linked to an imidazole, differing from the fused triazinone-imidazole system of the target compound . The absence of a sugar-like moiety limits its utility in nucleoside-targeted pathways.
Comparative Data Table
Research Findings and Implications
- Triazinone Derivatives: highlights that substituents on triazinones significantly modulate bioactivity. The target compound’s imidazole fusion and oxolane group may enhance target selectivity compared to simpler derivatives .
- Toxicity Considerations: Unlike temozolomide, which causes hematologic toxicity due to non-specific alkylation, the target compound’s hypothesized mechanism may reduce off-target effects .
Biological Activity
The compound 2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on various studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[1,2-a][1,3,5]triazin core with a hydroxymethyl-substituted oxolane. Its molecular formula is with a molecular weight of approximately 283.244 g/mol. The structural characteristics contribute to its interaction with biological targets.
Anticancer Properties
Recent studies have focused on the anticancer activities of similar compounds within the imidazo[1,2-a][1,3,5]triazin family. For instance:
- In Vitro Cytotoxicity : Compounds structurally related to 2-amino-imidazotriazines have been tested against various cancer cell lines. In one study, compounds exhibited significant cytotoxic effects against human cancer cell lines such as HeLa and Hep3B. The IC50 values for some derivatives were reported to be in the low micromolar range, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 7.79 |
| Compound B | Hep3B | 5.80 |
| Compound C | Caco-2 | 8.64 |
The mechanisms by which these compounds exert their anticancer effects often involve:
- Cell Cycle Arrest : Studies have shown that certain derivatives induce G2/M phase arrest in cancer cells, which is critical for halting proliferation .
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells, contributing to their reduced viability.
Antimicrobial Activity
Compounds similar to 2-amino-imidazotriazines have also been evaluated for antimicrobial properties. For example:
- Antibacterial Activity : Some derivatives have demonstrated efficacy against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.9 to 31.5 µg/mL .
Case Studies
A notable case involved the testing of a closely related compound against various cancer cell lines where it showed promising results:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
